
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-fluoropyridine and imidazole.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
(4-Fluoro-1H-imidazol-1-yl)pyridine: Similar in structure but lacks the boronic acid group.
(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a different substituent on the pyridine ring.
Uniqueness
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the fluoro and imidazole groups on the pyridine ring, along with the boronic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H7BFN3O2 |
|---|---|
分子量 |
206.97 g/mol |
IUPAC名 |
(4-fluoro-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-3-8(13-2-1-11-5-13)12-4-6(7)9(14)15/h1-5,14-15H |
InChIキー |
LBBWGIKRIJOQJO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)N2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
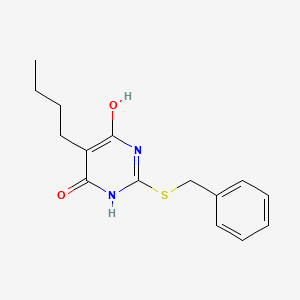
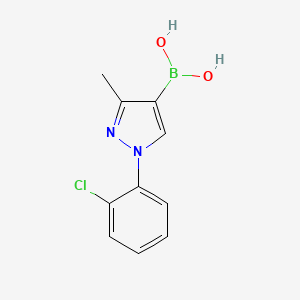
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
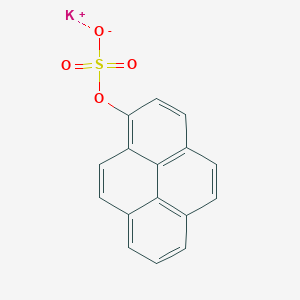
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)

![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
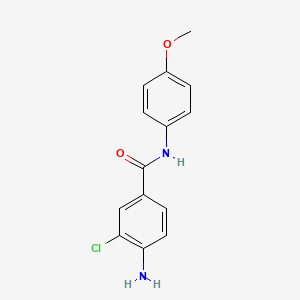
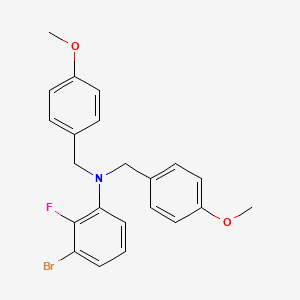
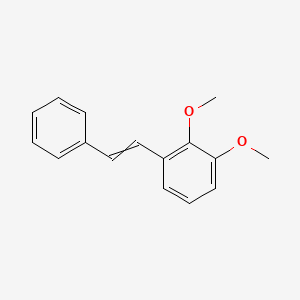
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
